
1-(3-Iodobutyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodobutyl)-4-methoxybenzene is an organic compound characterized by the presence of an iodobutyl group attached to a methoxybenzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodobutyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 3-iodobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.
化学反応の分析
Types of Reactions: 1-(3-Iodobutyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can be hydrogenated under catalytic hydrogenation conditions to yield the corresponding cyclohexane derivative.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at 80°C.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas at 50 psi.
Major Products:
Substitution: 1-(3-Azidobutyl)-4-methoxybenzene.
Oxidation: 4-Methoxybenzaldehyde.
Reduction: 1-(3-Iodobutyl)cyclohexane.
科学的研究の応用
1-(3-Iodobutyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Iodobutyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular components through its iodobutyl group, which can form covalent bonds with nucleophilic sites in proteins or DNA. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(3-Iodobutyl)benzene: Lacks the methoxy group, resulting in different chemical reactivity and applications.
1-(3-Bromobutyl)-4-methoxybenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
1-(3-Iodobutyl)-4-hydroxybenzene: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 1-(3-Iodobutyl)-4-methoxybenzene is unique due to the presence of both the iodobutyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C11H15IO |
|---|---|
分子量 |
290.14 g/mol |
IUPAC名 |
1-(3-iodobutyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3 |
InChIキー |
YXNVPRSTIVTRKU-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


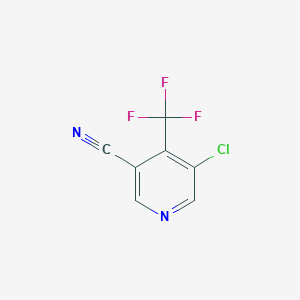
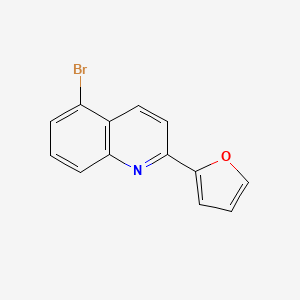

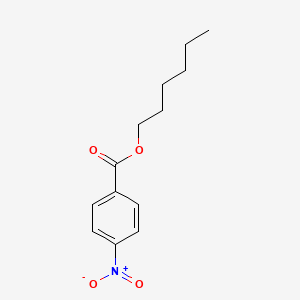
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
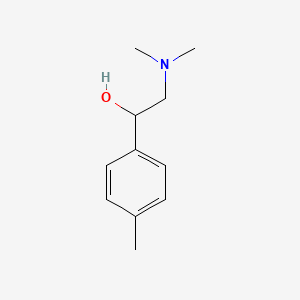
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
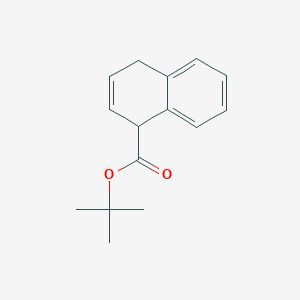
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)


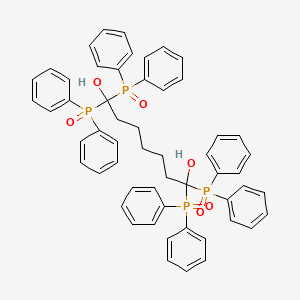
![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)
